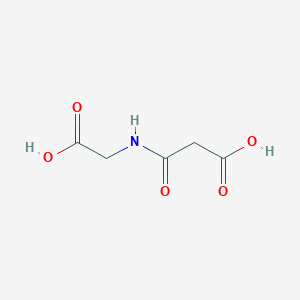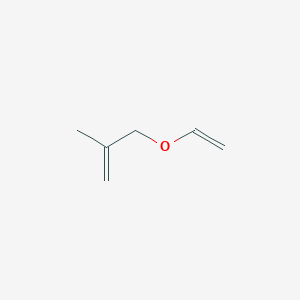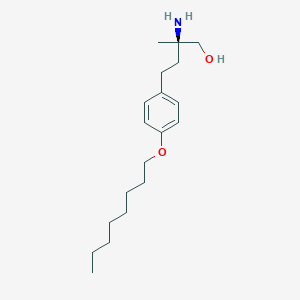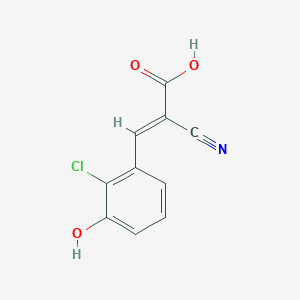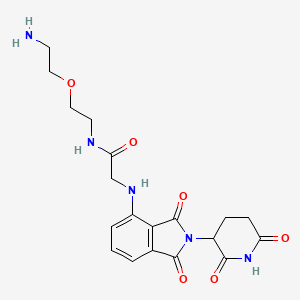![molecular formula C26H32O6S2 B11937564 [3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate CAS No. 5079-16-3](/img/structure/B11937564.png)
[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE: is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride, typically in the presence of a base such as pyridine.
Functionalization of the bicyclic core:
Final esterification: The final step involves the esterification of the intermediate with 4-methylbenzenesulfonic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the use of more efficient catalysts for the sulfonylation and esterification steps.
Analyse Des Réactions Chimiques
Types of Reactions
[7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The sulfonyl and ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
[7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE: has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving sulfonyl and ester groups.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE involves its interaction with specific molecular targets. The sulfonyl and ester groups can interact with enzymes and receptors, leading to changes in their activity. The bicyclic core can also interact with hydrophobic regions of proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
[7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have a similar aromatic structure but lack the bicyclic core and sulfonyl groups.
Sulfonyl esters: These compounds have similar functional groups but different core structures.
The uniqueness of [7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE lies in its combination of a bicyclic core with sulfonyl and ester groups, which gives it unique chemical and biological properties.
Propriétés
Numéro CAS |
5079-16-3 |
|---|---|
Formule moléculaire |
C26H32O6S2 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
[3-[(4-methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H32O6S2/c1-17(2)26-22-13-14-23(26)25(16-32-34(29,30)21-11-7-19(4)8-12-21)24(22)15-31-33(27,28)20-9-5-18(3)6-10-20/h5-12,22-25H,13-16H2,1-4H3 |
Clé InChI |
IMEJBNNLSILBOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CCC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C3=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)
![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)

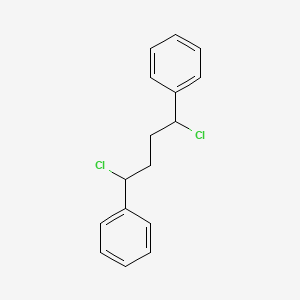

![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
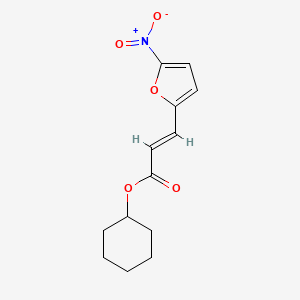
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
